molecular formula C21H20FNO5S B11499715 6-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

6-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Cat. No.: B11499715
M. Wt: 417.5 g/mol
InChI Key: VFKAPXIWWUWBPC-UHFFFAOYSA-N
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Description

6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound that features a unique combination of fluorophenyl, hydroxy, oxo, thiophene, and pyrrol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol structure, followed by the introduction of the thiophene and fluorophenyl groups. Key steps include:

    Formation of the Pyrrol Core: This can be achieved through a condensation reaction involving an amine and a diketone.

    Introduction of the Thiophene Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.

    Addition of the Fluorophenyl Group: This can be done via electrophilic aromatic substitution or through a similar cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the oxo group can produce a secondary alcohol.

Scientific Research Applications

6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 5-(4-Fluorophenyl)thiophene-2-carboxylic acid hydrazide share structural similarities.

    Indole Derivatives: These compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological properties.

Uniqueness

What sets 6-[2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20FNO5S

Molecular Weight

417.5 g/mol

IUPAC Name

6-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]hexanoic acid

InChI

InChI=1S/C21H20FNO5S/c22-14-8-4-3-7-13(14)18-17(19(26)15-9-6-12-29-15)20(27)21(28)23(18)11-5-1-2-10-16(24)25/h3-4,6-9,12,18,27H,1-2,5,10-11H2,(H,24,25)

InChI Key

VFKAPXIWWUWBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2CCCCCC(=O)O)O)C(=O)C3=CC=CS3)F

Origin of Product

United States

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